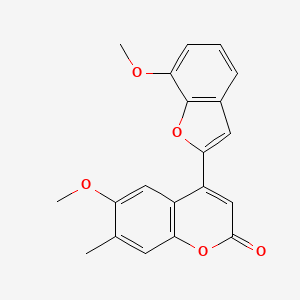![molecular formula C9H13F2NO B2942819 N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide CAS No. 2163556-88-3](/img/structure/B2942819.png)
N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide, also known as DMCPA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. DMCPA is a cyclobutyl derivative of enamide, and its unique structure has led to numerous studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide is not fully understood, but it is believed to interact with the GABAergic system in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channels in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide in lab experiments is its unique structure, which allows for the investigation of its specific pharmacological properties. However, one limitation is that its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are numerous potential future directions for research on N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further investigation into its mechanism of action and effects on the GABAergic system could lead to the development of new drugs for anxiety and seizure disorders. Overall, N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide has the potential to be a valuable tool in the field of pharmacology and neuroscience.
Métodos De Síntesis
The synthesis of N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide involves the reaction of 3,3-difluorocyclobutanone with propargylamine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide in a high yield.
Aplicaciones Científicas De Investigación
N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide has been the subject of numerous scientific studies due to its potential as a pharmacological agent. It has been shown to have a variety of effects on the central nervous system, including anticonvulsant, anxiolytic, and sedative properties. In addition, N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide has been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[(3,3-difluoro-1-methylcyclobutyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c1-3-7(13)12-6-8(2)4-9(10,11)5-8/h3H,1,4-6H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYASNDNUOBVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)
![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)

![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)
amine hydrochloride](/img/structure/B2942741.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B2942746.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B2942749.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2942754.png)
![N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942756.png)
![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2942757.png)
![tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate](/img/structure/B2942758.png)
